cis-beta-Hydroxy Tamoxifen vs. trans-4-Hydroxy Tamoxifen: 172-Fold Lower Estrogen Receptor Binding Affinity Quantified in MCF-7 Cells
In a direct head-to-head comparison using MCF-7 human breast cancer cell cytosol, cis-beta-hydroxy tamoxifen demonstrated a relative binding affinity (RBA) of 1.8% for the estrogen receptor (ER), using estradiol as the 100% reference standard. In stark contrast, the trans (Z) isomer of 4-hydroxytamoxifen exhibited an RBA of 310% [1]. This establishes a 172-fold lower binding affinity for the cis isomer. A separate study in rat uterine cytosol further confirmed this divergence, reporting an RBA of 5% for cis-hydroxytamoxifen versus 285% for trans-hydroxytamoxifen [2].
| Evidence Dimension | Estrogen Receptor Relative Binding Affinity (RBA) |
|---|---|
| Target Compound Data | RBA = 1.8% (relative to estradiol = 100%) |
| Comparator Or Baseline | trans-4-Hydroxy Tamoxifen: RBA = 310% (relative to estradiol = 100%) |
| Quantified Difference | 172-fold lower affinity for the cis isomer |
| Conditions | MCF-7 human breast cancer cell cytosol, competition binding assay |
Why This Matters
This quantifies why cis-beta-hydroxy tamoxifen is the essential negative control for ER binding studies; using the trans isomer in its place would introduce a potent ligand, completely altering the experimental baseline.
- [1] Katzenellenbogen, B.S., Norman, M.J., Eckert, R.L., Peltz, S.W., and Mangel, W.F. (1984). Bioactivities, estrogen receptor interactions, and plasminogen activator-inducing activities of tamoxifen and hydroxy-tamoxifen isomers in MCF-7 human breast cancer cells. Cancer Res., 44, 112-119. PMID: 6537799. View Source
- [2] Robertson, D.W., Katzenellenbogen, J.A., Long, D.J., Rorke, E.A., and Katzenellenbogen, B.S. (1982). Tamoxifen antiestrogens. A comparison of the activity, pharmacokinetics, and metabolic activation of the cis and trans isomers of tamoxifen. J. Steroid Biochem., 16, 1-13. View Source
